Chloroform Isoamyl Alcohol

Description

Properties

IUPAC Name |

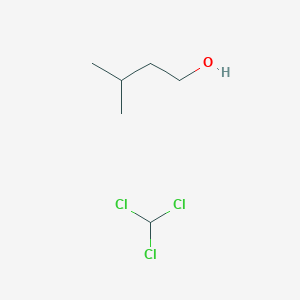

chloroform;3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZIBWEHPHYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO.C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Isoamyl Alcohol in DNA Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, the isolation of high-purity deoxyribonucleic acid (DNA) is a foundational step for a multitude of downstream applications, from polymerase chain reaction (PCR) to next-generation sequencing. The phenol-chloroform extraction method, a venerable and robust technique, remains a staple in many laboratories. Central to the efficacy of this method is a reagent often used in combination with chloroform: isoamyl alcohol. This technical guide provides an in-depth exploration of the multifaceted role of isoamyl alcohol in DNA extraction, detailing its chemical properties, mechanism of action, and practical application in established protocols.

Core Functions of Isoamyl Alcohol in Nucleic Acid Purification

Isoamyl alcohol, a branched-chain alcohol with the chemical formula (CH₃)₂CHCH₂CH₂OH, is a key component in the organic solvent mixtures used for the purification of nucleic acids. Its primary functions are to prevent the formation of emulsions and to reduce foaming during the extraction process.[1][2][3] These properties are critical for achieving a clean separation of the aqueous and organic phases, thereby ensuring a high yield and purity of the extracted DNA.

1.1. Antifoaming Agent:

During the vigorous mixing required to denature and separate proteins from nucleic acids, the high concentration of proteins and lipids can lead to the formation of a stable foam at the interface of the aqueous and organic layers. This foam can physically trap DNA molecules, leading to a significant reduction in yield. Isoamyl alcohol, as a potent antifoaming agent, destabilizes these foams.[4][5][6]

1.2. Emulsion Prevention and Phase Separation:

An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other. In the context of DNA extraction, the formation of a stable emulsion between the aqueous phase (containing DNA) and the organic phase (containing denatured proteins and lipids) makes it exceedingly difficult to cleanly separate the two layers. Isoamyl alcohol helps to prevent the formation of these emulsions, resulting in a sharp and distinct interface between the aqueous and organic phases.[1][7] This clear separation is crucial for the careful removal of the aqueous layer containing the purified DNA without contaminating it with organic solvents or denatured proteins.[1][4]

Physicochemical Mechanism of Action

The efficacy of isoamyl alcohol as an antifoaming and anti-emulsifying agent is rooted in its physicochemical properties, particularly its effect on surface tension.

2.1. Reduction of Surface Tension:

Foams are stabilized by a layer of surfactant molecules, in this case, denatured proteins, which accumulate at the air-liquid interface. These molecules create a surface tension gradient that resists the thinning of the liquid film between bubbles. Isoamyl alcohol, being a surfactant itself, migrates to this interface. It has a lower surface tension than the proteinaceous surfactants, and its presence disrupts the uniform surface tension required to maintain stable foam. This localized reduction in surface tension creates an instability, causing the foam bubbles to coalesce and break.[1]

2.2. Interfacial Activity:

In the liquid-liquid extraction, isoamyl alcohol partitions at the interface between the aqueous and organic phases. Here, it interacts with the denatured proteins and lipids that would otherwise stabilize an emulsion. By disrupting the packing of these molecules at the interface, isoamyl alcohol reduces the interfacial tension and prevents the formation of a stable emulsion layer. This facilitates a cleaner and more rapid separation of the two phases upon centrifugation.

The logical workflow of how isoamyl alcohol contributes to a successful DNA extraction is illustrated in the following diagram:

Experimental Protocols and Data Presentation

Isoamyl alcohol is most commonly used in two standard organic solvent mixtures for DNA extraction. The precise ratios of these components are critical for optimal performance.

| Mixture | Composition | Typical Ratio (v/v/v) | Primary Use |

| Phenol:Chloroform:Isoamyl Alcohol (PCI) | Phenol, Chloroform, Isoamyl Alcohol | 25:24:1 | Main extraction step for deproteinization |

| Chloroform:Isoamyl Alcohol (CI) | Chloroform, Isoamyl Alcohol | 24:1 | Subsequent extraction to remove residual phenol |

Table 1: Standard Organic Solvent Mixtures Incorporating Isoamyl Alcohol

Detailed Protocol for DNA Extraction from Animal Cells using Phenol:Chloroform:Isoamyl Alcohol

This protocol is a standard method for the isolation of high-molecular-weight DNA from cultured animal cells.

Materials:

-

Cell pellet

-

Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

-

Chloroform:Isoamyl Alcohol (24:1)

-

5 M NaCl

-

Ice-cold 100% Ethanol (B145695)

-

70% Ethanol

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Add 50 µL of Proteinase K solution and incubate at 55°C for 1-3 hours with gentle agitation.

-

First Organic Extraction: Add an equal volume (1 mL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate. Mix by inverting the tube for 5-10 minutes.

-

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

-

Second Organic Extraction: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1). Mix by inverting for 5 minutes.

-

Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Aqueous Phase Collection: Transfer the upper aqueous phase to a new tube.

-

DNA Precipitation: Add 1/10th volume of 5 M NaCl and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a white DNA precipitate is visible.

-

Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Washing: Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer.

The logical flow of this experimental protocol is depicted in the following diagram:

Modified Protocol for DNA Extraction from Plant Tissue using Chloroform:Isoamyl Alcohol

Plant tissues often contain high levels of polysaccharides and polyphenols that can interfere with DNA extraction. This modified CTAB (cetyltrimethylammonium bromide) method incorporates a chloroform:isoamyl alcohol step for improved purification.

Materials:

-

Plant tissue

-

CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

-

β-mercaptoethanol

-

Chloroform:Isoamyl Alcohol (24:1)

-

Wash Buffer (76% Ethanol, 10 mM Ammonium Acetate)

-

TE Buffer

Procedure:

-

Tissue Homogenization: Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.

-

Lysis: Transfer the powder to a tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2 µL of β-mercaptoethanol. Incubate at 65°C for 60 minutes with occasional mixing.

-

Organic Extraction: Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). Mix by inversion for 10 minutes.

-

Phase Separation: Centrifuge at 13,000 x g for 15 minutes at room temperature.

-

Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.

-

DNA Precipitation: Add 0.7 volumes of isopropanol and mix gently. Incubate at -20°C for 30 minutes.

-

Pelleting: Centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the pellet with 500 µL of Wash Buffer. Centrifuge at 13,000 x g for 5 minutes at 4°C. Repeat the wash step.

-

Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.

Conclusion

Isoamyl alcohol is an indispensable component of the classic phenol-chloroform DNA extraction method. Its primary roles as an antifoaming agent and an emulsion suppressant are critical for achieving a clean and efficient separation of nucleic acids from cellular contaminants. By understanding the physicochemical principles behind its function and adhering to optimized protocols, researchers can consistently obtain high-quality DNA suitable for a wide array of sensitive molecular analyses, thereby advancing scientific discovery and therapeutic development.

References

The Unseen Workhorse: A Technical Guide to DNA Extraction with Chloroform and Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the isolation of high-quality deoxyribonucleic acid (DNA) is the foundational step for a multitude of downstream applications, from polymerase chain reaction (PCR) to next-generation sequencing. The phenol-chloroform extraction method, a classic and robust technique, remains a staple in many laboratories. This guide delves into the core principles and technical nuances of the chloroform-isoamyl alcohol step, a critical component of this widely used protocol.

The Principle of Phase Separation: A Tripartite System for Purity

The fundamental principle behind DNA extraction using phenol (B47542), chloroform (B151607), and isoamyl alcohol is liquid-liquid extraction, which partitions molecules based on their differential solubility in aqueous and organic phases.[1][2] Following cell lysis, which liberates DNA and other cellular components, a mixture of phenol, chloroform, and isoamyl alcohol is introduced to the aqueous lysate.

The Role of Chloroform:

Chloroform serves a dual purpose in this extraction. Firstly, it is a potent protein denaturant, working in concert with phenol to disrupt the tertiary structure of proteins and cause them to precipitate.[3][4] This synergistic action is more efficient at protein removal than either solvent alone.[5] Secondly, chloroform increases the density of the organic phase.[2][5][6] This enhanced density difference between the aqueous and organic layers results in a sharp, well-defined interface upon centrifugation, minimizing the risk of cross-contamination between the phases.[6] Chloroform also aids in the removal of lipids, which are soluble in this organic solvent.[6][7][8]

The Function of Isoamyl Alcohol:

Isoamyl alcohol is primarily included as an anti-foaming agent.[1][5][6][9][10] During the vigorous mixing required to ensure thorough extraction, emulsions can form, leading to the entrapment of the aqueous phase within the organic phase and vice versa. This can significantly reduce the yield and purity of the extracted DNA. Isoamyl alcohol, with its surfactant properties, reduces the surface tension between the aqueous and organic phases, preventing the formation of a stable foam and ensuring a clean separation of the layers.[1][9]

Upon centrifugation, three distinct phases are formed:

-

The Upper Aqueous Phase: This layer contains the polar DNA and RNA molecules, as they are soluble in the aqueous buffer.[1][2]

-

The Interphase: A thin, often white, layer of precipitated proteins forms between the aqueous and organic phases.[1][2]

-

The Lower Organic Phase: This layer contains the denatured proteins, lipids, and other nonpolar cellular components dissolved in the phenol and chloroform.[1][2]

The careful aspiration of the upper aqueous phase allows for the separation of the DNA from the majority of cellular contaminants.

Quantitative Analysis of Extraction Efficiency

The success of a DNA extraction protocol is typically assessed by measuring the yield and purity of the isolated DNA. The following tables summarize representative quantitative data from studies employing phenol-chloroform-based extraction methods.

| Parameter | Method | Starting Material | Average DNA Yield (ng/µL) | Reference |

| DNA Yield | Phenol-Chloroform | Human Blood | 150 - 300 | [6] |

| CTAB/Phenol-Chloroform | Plant Leaves | 50 - 500 | ||

| Phenol-Chloroform-Isoamyl Alcohol | Bacteria | Varies with species and density | [11] |

| Purity Metric | Ideal Ratio for "Pure" DNA | Common Contaminants Indicated by Low Ratios | Reference |

| A260/A280 Ratio | ~1.8 | Protein, Phenol | [2][10][12] |

| A260/A230 Ratio | 2.0 - 2.2 | Phenol, Guanidine salts, Carbohydrates | [2][10][12] |

Note: The actual yield and purity can vary significantly depending on the sample type, starting material quantity, and specific protocol modifications.

Detailed Experimental Protocols

The following are generalized protocols for DNA extraction using chloroform and isoamyl alcohol from common sample types. It is imperative to adhere to all safety precautions, including working in a fume hood and wearing appropriate personal protective equipment, when handling phenol and chloroform.

Protocol 1: Genomic DNA Extraction from Whole Blood

Reagents:

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Methodology:

-

To 1 volume of whole blood, add 3 volumes of red blood cell lysis buffer. Incubate on ice for 10 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the white blood cell pellet in 1 volume of cell lysis buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 56°C for 1-3 hours with gentle agitation.

-

Cool the sample to room temperature. Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Mix by inverting the tube for 5-10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to remove residual phenol.

-

Mix by inverting and centrifuge at 12,000 x g for 5 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.

-

Mix gently by inversion until the DNA precipitates.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Air dry the pellet and resuspend in TE buffer.

Protocol 2: DNA Extraction from Plant Tissue

Reagents:

-

CTAB Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

-

β-mercaptoethanol

-

Chloroform:Isoamyl Alcohol (24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Methodology:

-

Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.

-

Transfer the powder to a tube containing 1 mL of pre-warmed (65°C) CTAB buffer with 0.2% β-mercaptoethanol.

-

Incubate at 65°C for 30-60 minutes with occasional mixing.

-

Add an equal volume of Chloroform:Isoamyl Alcohol (24:1).

-

Mix gently by inversion for 10-15 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at room temperature.

-

Transfer the upper aqueous phase to a new tube.

-

Add 0.7 volumes of ice-cold isopropanol.

-

Mix gently by inversion and incubate at -20°C for at least 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the DNA.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Air dry the pellet and resuspend in TE buffer.

Visualizing the Process and Principles

To further elucidate the experimental workflow and the interplay of the key reagents, the following diagrams are provided.

Caption: Experimental workflow for DNA extraction using the phenol-chloroform method.

Caption: Logical relationships of key reagents and their effects in DNA extraction.

References

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. dna.uga.edu [dna.uga.edu]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. protocols.io [protocols.io]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison Analysis of Different DNA Extraction Methods on Suitability for Long-Read Metagenomic Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

chloroform isoamyl alcohol mixture preparation for molecular biology

An In-depth Technical Guide to Chloroform (B151607):Isoamyl Alcohol Mixtures in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation and application of chloroform:isoamyl alcohol mixtures for the purification of nucleic acids. It details the standardized ratios, preparation protocols, and the underlying principles of their use in DNA and RNA extraction, along with critical safety guidelines.

Core Principles and Component Functions

Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids. The method leverages the differential solubility of these molecules in aqueous and organic phases. The addition of chloroform and isoamyl alcohol to phenol (B47542) enhances the efficiency and quality of the purification.

-

Chloroform : As a dense organic solvent, chloroform serves multiple purposes. It denatures proteins and extracts lipids from the sample lysate.[1][2] Crucially, it increases the density of the organic phase, ensuring a sharp and stable interface between the organic and the upper aqueous phase, which prevents phase inversion.[3]

-

Isoamyl Alcohol : This component is primarily added as an anti-foaming agent.[3][4] It reduces the formation of an emulsion between the aqueous and organic phases during mixing, which facilitates a cleaner separation upon centrifugation.[5]

-

pH Dependence : The pH of the organic solution is critical for selectively isolating DNA or RNA. For DNA purification, a pH of 7.8-8.2 is used, which maintains DNA in the aqueous phase.[6] For RNA purification, an acidic pH (around 4.7) is employed, causing DNA to denature and partition into the organic phase while RNA remains in the aqueous solution.[3][7][8]

Data Presentation: Standard Mixture Ratios

The precise ratio of components is critical for successful and reproducible nucleic acid extraction. The tables below summarize the standard mixtures used for DNA and RNA purification.

Table 1: Mixtures for DNA Extraction

| Mixture Name | Ratio (v/v/v) | Component Volumes (for 50 mL) | Primary Use |

| Phenol:Chloroform:Isoamyl Alcohol (PCI) | 25:24:1 | 25 mL Phenol, 24 mL Chloroform, 1 mL Isoamyl Alcohol | Initial deproteinization of cell lysate.[5] |

| Chloroform:Isoamyl Alcohol (CI) | 24:1 | 48 mL Chloroform, 2 mL Isoamyl Alcohol | Removal of residual phenol from the aqueous phase.[4][5] |

Table 2: Mixtures for RNA Extraction

| Mixture Name | Ratio (v/v/v) | Component Volumes (for 150 mL) | Primary Use |

| Acid Phenol:Chloroform:Isoamyl Alcohol | 125:24:1 | 125 mL Acid Phenol (pH 4.7), 24 mL Chloroform, 1 mL Isoamyl Alcohol | Initial deproteinization and separation of DNA from RNA.[7][8] |

| Chloroform:Isoamyl Alcohol (CI) | 24:1 | Not Applicable (Typically prepared as needed) | Removal of residual acid phenol from the aqueous phase.[7] |

Experimental Protocols

Adherence to detailed protocols is essential for obtaining high-purity nucleic acids.

Protocol 1: Preparation of Chloroform:Isoamyl Alcohol (24:1) Solution

-

Safety First : Perform all steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

-

Measure Components : For every 25 mL of solution required, measure 24 mL of chloroform and 1 mL of isoamyl alcohol. For example, to prepare 100 mL, combine 96 mL of chloroform with 4 mL of isoamyl alcohol.[4]

-

Mixing : Combine the measured volumes in a sterile, chemical-resistant glass bottle.

-

Storage : Cap the bottle tightly and store it at 2-8°C, protected from light.[11][12] The solution is stable for several months under these conditions.

Protocol 2: General Nucleic Acid Extraction Workflow

This protocol outlines the general steps for DNA purification using a Phenol:Chloroform:Isoamyl Alcohol (25:24:1) mixture followed by a Chloroform:Isoamyl Alcohol (24:1) wash.

-

Sample Lysis : Start with a lysed biological sample (e.g., cells or tissue homogenate) in an appropriate lysis buffer.

-

First Extraction : Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the sample.[1]

-

Emulsification : Vortex the tube vigorously for 15-30 seconds to create an emulsion. This ensures thorough mixing and efficient protein denaturation.[1][6]

-

Phase Separation : Centrifuge the mixture at 12,000 - 16,000 x g for 3-5 minutes at room temperature.[1][11] This will separate the mixture into three layers: a lower organic phase, a middle interface containing denatured proteins, and an upper aqueous phase containing the nucleic acids.

-

Aqueous Phase Transfer : Carefully aspirate the upper aqueous phase and transfer it to a new, sterile microcentrifuge tube. It is critical to avoid disturbing the protein interface.[11]

-

Second Extraction (Phenol Removal) : Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase.[6]

-

Mixing and Centrifugation : Vortex briefly and centrifuge at 12,000 x g for 2-3 minutes.[11] This step removes any residual phenol from the aqueous phase.

-

Final Transfer : Transfer the upper aqueous phase to a new tube for nucleic acid precipitation.

-

Precipitation : Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2 to 2.5 volumes of ice-cold 100% ethanol (B145695).[13] Invert the tube several times to mix.

-

Incubation & Pelletin g: Incubate at -20°C for at least one hour to precipitate the DNA. Pellet the DNA by centrifuging at maximum speed for 20-30 minutes at 4°C.[1][13]

-

Washing : Carefully discard the supernatant and wash the DNA pellet with 70% ethanol to remove excess salts.

-

Resuspension : Air-dry the pellet briefly and resuspend it in a suitable buffer, such as TE buffer or nuclease-free water.

Table 3: Centrifugation Parameters

| Step | Speed (x g) | Duration (minutes) | Temperature (°C) |

| Phase Separation (PCI) | 12,000 - 16,000 | 3 - 5 | Room Temperature |

| Phase Separation (CI) | 12,000 | 2 - 3 | Room Temperature |

| DNA Pelleting | ≥ 12,000 | 20 - 30 | 4 |

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz illustrate the key processes in nucleic acid extraction.

Caption: Workflow for nucleic acid purification using organic extraction.

Caption: Phase separation after centrifugation.

Critical Safety and Handling

Working with chloroform and its mixtures requires strict adherence to safety protocols due to their inherent hazards.

-

Hazard Overview : Chloroform is toxic, a suspected carcinogen, and can cause damage to the liver, kidneys, and central nervous system.[9][14] Phenol is highly corrosive and can cause severe skin burns upon contact.[11]

-

Engineering Controls : Always handle chloroform, phenol, and their mixtures inside a certified chemical fume hood to prevent inhalation of toxic vapors.[9][10] Ensure that a safety shower and eyewash station are readily accessible.[14]

-

Personal Protective Equipment (PPE) :

-

Storage : Store solutions in tightly sealed, clearly labeled, chemical-resistant containers in a cool, well-ventilated, and designated area away from incompatible materials like strong oxidizing agents.[9][15]

-

Waste Disposal : Dispose of all liquid and solid waste contaminated with phenol and chloroform as hazardous chemical waste according to your institution's environmental health and safety guidelines. Do not pour this waste down the drain.[10][12]

-

Spill Response : In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Absorb small spills with an inert material (e.g., vermiculite (B1170534) or sand) and dispose of it as hazardous waste.[15]

References

- 1. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. youtube.com [youtube.com]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. pacb.com [pacb.com]

- 7. Total RNA Preparation Protocol [younglab.wi.mit.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. interchim.fr [interchim.fr]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. itwreagents.com [itwreagents.com]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. severnbiotech.com [severnbiotech.com]

Unraveling the Phases: An In-depth Technical Guide to Phenol-Chloroform Extraction

For Researchers, Scientists, and Drug Development Professionals

Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology, revered for its efficacy in purifying nucleic acids from complex biological samples. This method leverages the differential solubility of macromolecules in aqueous and organic solvents to efficiently separate DNA, RNA, and proteins. This guide provides a comprehensive exploration of the core principles governing phase separation in phenol-chloroform extraction, detailed experimental protocols, and a quantitative overview of biomolecule partitioning.

The Physicochemical Basis of Phase Separation

The success of phenol-chloroform extraction hinges on the immiscibility of the aqueous sample with the organic phenol-chloroform mixture, leading to the formation of distinct phases upon centrifugation. The distribution of biomolecules within these phases is dictated by their polarity and the pH of the solution.

Role of Reagents:

-

Phenol (B47542): A non-polar solvent, phenol is the primary agent for denaturing proteins. The hydrophobic regions of proteins interact with phenol, causing them to precipitate out of the aqueous phase.[1][2] Water-saturated phenol is often used to prevent the extraction of water from the aqueous phase.

-

Chloroform (B151607): Denser than phenol, chloroform enhances the efficiency of protein denaturation and increases the density of the organic phase, ensuring a sharp separation from the aqueous phase.[2][3] This clear demarcation is crucial for the clean removal of the aqueous layer containing the nucleic acids.[2]

-

Isoamyl Alcohol: Often included in the mixture, isoamyl alcohol acts as an anti-foaming agent and helps to further stabilize the interface between the aqueous and organic layers.[4]

-

Guanidinium (B1211019) Thiocyanate: This chaotropic agent is a powerful protein denaturant that effectively inactivates RNases, thereby protecting RNA from degradation during the extraction process.[5][6][7] It also aids in separating ribosomal RNA from ribosomal proteins.[5][6]

Upon centrifugation, the mixture separates into three distinct layers:

-

Upper Aqueous Phase: This less dense, polar layer contains the hydrophilic nucleic acids (DNA and/or RNA).[8]

-

Interphase: A cloudy, often white, layer forms between the aqueous and organic phases, containing denatured proteins and some lipids.[8]

-

Lower Organic Phase: The dense, non-polar phase consists of phenol and chloroform, containing lipids and the denatured proteins.[8]

The Critical Role of pH in Nucleic Acid Separation

The pH of the aqueous buffer is a critical determinant for the selective separation of DNA and RNA.

-

Neutral to Alkaline pH (pH 7.0 - 8.0): At this pH, the phosphate (B84403) groups of both DNA and RNA are negatively charged, rendering them hydrophilic and ensuring they both partition into the upper aqueous phase.[5][9] This condition is ideal for the simultaneous isolation of total nucleic acids.

-

Acidic pH (pH 4.0 - 5.0): Under acidic conditions, the phosphodiester backbone of DNA becomes neutralized, leading to its precipitation into the organic phase, while RNA, which is more resistant to neutralization, remains in the aqueous phase.[5][8][10] This principle is exploited for the specific isolation of RNA. The 2'-hydroxyl group on the ribose sugar of RNA makes it more polar than DNA, contributing to its retention in the aqueous phase under acidic conditions.[10] A study demonstrated that with a starting buffer at pH 3.47, the equilibrated aqueous phase pH becomes approximately 3.84, at which point almost all genomic DNA partitions into the phenol phase, allowing for the isolation of genomic DNA-free total RNA.[11][12]

Quantitative Partitioning of Biomolecules

The following table summarizes the distribution of major biomolecules during phenol-chloroform extraction under different pH conditions.

| Biomolecule | Aqueous Phase (pH 7-8) | Organic Phase (pH 7-8) | Interphase (pH 7-8) | Aqueous Phase (pH 4-5) | Organic Phase (pH 4-5) | Interphase (pH 4-5) |

| DNA | High | Low | Low | Low | High | High |

| RNA | High | Low | Low | High | Low | Low |

| Proteins | Low | High | High | Low | High | High |

| Lipids | Low | High | Low | Low | High | Low |

Experimental Protocols

Below are detailed methodologies for standard phenol-chloroform extraction for total nucleic acid and RNA-specific isolation.

Protocol 1: Total Nucleic Acid Extraction (DNA & RNA)

Materials:

-

Lysis Buffer (e.g., TE buffer with SDS and proteinase K)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (pH 8.0)

Procedure:

-

Sample Lysis: Homogenize the biological sample in an appropriate volume of lysis buffer. For tissues, grinding in liquid nitrogen prior to lysis is recommended. Incubate at 55°C for 1-2 hours or until the sample is completely lysed.[13]

-

Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 20-30 seconds to create an emulsion.

-

Phase Separation: Centrifuge the mixture at 12,000 - 16,000 x g for 5 minutes at room temperature.[13][14]

-

Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new, sterile microfuge tube. Be extremely careful not to disturb the interphase.

-

Ethanol Precipitation: To the collected aqueous phase, add 2.5 volumes of ice-cold 100% ethanol and a salt (e.g., 1/10 volume of 3M sodium acetate, pH 5.2). Mix gently by inversion.

-

Nucleic Acid Pelleting: Incubate at -20°C for at least 1 hour (or overnight) to precipitate the nucleic acids. Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C.[13]

-

Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: RNA-Specific Extraction (Acid Phenol)

This protocol utilizes an acidic phenol solution to selectively retain RNA in the aqueous phase.

Materials:

-

Guanidinium Thiocyanate-based Lysis Solution (e.g., TRIzol)

-

Acid Phenol:Chloroform (pH 4.0-4.5)

-

75% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Homogenization: Homogenize the sample in the guanidinium thiocyanate-based lysis solution.[15]

-

Phase Separation: Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[16]

-

Aqueous Phase Collection: The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[10] Carefully transfer the upper aqueous phase to a new tube.

-

RNA Precipitation: Add an equal volume of isopropanol to the aqueous phase. Mix and incubate at room temperature for 10 minutes.

-

RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

Washing: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.

-

Centrifugation and Drying: Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant and briefly air-dry the pellet.

-

Resuspension: Resuspend the RNA in nuclease-free water.

Logical Workflow of Phenol-Chloroform Extraction

The following diagram illustrates the key steps and decision points in a typical phenol-chloroform extraction procedure.

Caption: Workflow of the phenol-chloroform extraction process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. theory.labster.com [theory.labster.com]

- 8. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. researchgate.net [researchgate.net]

- 12. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mpbio.com [mpbio.com]

- 15. bu.edu [bu.edu]

- 16. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chloroform in Cell Lysis for High-Purity DNA Isolation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function of chloroform (B151607) in the context of cell lysis for DNA isolation, with a primary focus on the widely utilized phenol-chloroform extraction method. This document will elucidate the biochemical mechanisms by which chloroform contributes to the denaturation of proteins, the partitioning of cellular components, and the overall efficiency and purity of the isolated DNA. Detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying processes are provided to equip researchers with a thorough understanding of this fundamental molecular biology technique.

The Core Function of Chloroform in a Ternary System

The classic method of phenol-chloroform extraction relies on the principle of liquid-liquid extraction to separate nucleic acids from other cellular macromolecules, primarily proteins and lipids.[1] While phenol (B47542) is the principal denaturing agent for proteins, the inclusion of chloroform is critical for several reasons that significantly enhance the quality and yield of the isolated DNA.

Enhanced Protein Denaturation: Chloroform acts synergistically with phenol to denature proteins more effectively than phenol alone.[2] Proteins are complex macromolecules with both hydrophilic and hydrophobic regions. Phenol disrupts the protein structure by interacting with the hydrophobic cores, causing them to precipitate.[1] Chloroform, being a non-polar organic solvent, further facilitates this process by enhancing the denaturation of remaining proteins and ensuring their removal from the aqueous phase where the DNA resides.[3]

Improved Phase Separation: A crucial role of chloroform is to ensure a sharp and distinct separation between the aqueous phase (containing DNA) and the organic phase (containing denatured proteins and lipids). Phenol has a density only slightly greater than water (1.07 g/cm³ vs. 1.00 g/cm³), which can lead to a poorly defined interface or even phase inversion, especially in the presence of high salt concentrations.[4][5] Chloroform is significantly denser (1.47 g/cm³), and when mixed with phenol, it increases the overall density of the organic phase, forcing a clean separation upon centrifugation.[1][6] This sharp interface is vital for the clean aspiration of the aqueous layer without contaminating it with the organic phase or the precipitated proteins at the interphase.[4]

Lipid Solubilization: Cell lysis releases a substantial amount of lipids from cellular and nuclear membranes. These lipids can interfere with subsequent enzymatic reactions and are therefore important to remove. Chloroform is an excellent solvent for lipids, effectively partitioning them into the organic phase and away from the DNA in the aqueous phase.[1]

Reduction of Aqueous Phase Retention in Phenol: Phenol can retain a significant amount of the aqueous phase (10-15%), which would result in a corresponding loss of DNA.[4] The addition of chloroform mitigates this by creating a more non-polar organic phase, thereby reducing the solubility of the aqueous phase within it and increasing the recovery of the aqueous layer containing the DNA.[7]

The Role of Isoamyl Alcohol

The standard phenol-chloroform mixture is often supplemented with isoamyl alcohol in a 24:1 ratio of chloroform to isoamyl alcohol. The primary function of isoamyl alcohol is to act as an anti-foaming agent.[8][9] The vigorous mixing required to emulsify the aqueous and organic phases can create foam, which can interfere with the clean separation of the layers upon centrifugation. Isoamyl alcohol reduces the surface tension, preventing the formation of a stable foam and further stabilizing the interface between the phases.[9]

Quantitative Impact on DNA Yield and Purity

The addition of chloroform to the phenol extraction protocol has a significant impact on the final yield and purity of the isolated DNA. Purity is typically assessed spectrophotometrically by measuring the absorbance at 260 nm, 280 nm, and 230 nm.

-

A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of approximately 1.8 is generally considered indicative of pure DNA.[9] Lower ratios suggest residual protein or phenol contamination.

-

A260/A230 Ratio: This ratio is a secondary measure of purity and indicates contamination with substances that absorb at 230 nm, such as phenol, guanidine (B92328) salts, and carbohydrates. A ratio between 2.0 and 2.2 is generally considered pure.

While direct comparative studies isolating the effect of chloroform from phenol are not abundant in the literature, the comparison of the phenol-chloroform method with other techniques highlights its efficacy in producing high-purity DNA.

| DNA Extraction Method | Sample Source | Mean DNA Yield (ng/µL) | Mean A260/A280 Ratio | Reference |

| Phenol-Chloroform | Human Blood | ~308 | ~1.89 | [8] |

| Salting-Out | Human Blood | ~18 | ~1.82 | [8] |

| Phenol-Chloroform | Human Saliva | ~64 | ~1.87 | [8] |

| Salting-Out | Human Saliva | ~38 | ~1.75 | [8] |

| Phenol-Chloroform | Triatomine Bloodmeal (G. gallus) | 85.75 ± 17.99 | 1.75 ± 0.04 | [2] |

| Commercial Kit | Triatomine Bloodmeal (G. gallus) | Not specified | 1.83 ± 0.01 | [2] |

Experimental Protocols

The following is a generalized protocol for DNA extraction using the phenol-chloroform-isoamyl alcohol method. Specific volumes and incubation times may need to be optimized depending on the starting material.

Reagents and Equipment

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

RNase A (10 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water

-

Microcentrifuge

-

Vortexer

-

Pipettes and sterile tips

Procedure

-

Cell Lysis:

-

Resuspend cell pellet in an appropriate volume of Lysis Buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL.

-

Incubate at 50-55°C for 1-3 hours, or until the solution is clear.

-

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.

-

-

Phenol-Chloroform Extraction:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.

-

Vortex vigorously for 15-30 seconds to create an emulsion.

-

Centrifuge at 12,000 x g for 10-15 minutes at room temperature to separate the phases.

-

-

Aqueous Phase Recovery:

-

Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube, avoiding the white protein interface and the lower organic phase.

-

-

Chloroform Wash (Optional but Recommended):

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase.

-

Vortex for 15 seconds.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Carefully transfer the upper aqueous phase to a new sterile tube. This step helps to remove any residual phenol.

-

-

DNA Precipitation:

-

Add 1/10th volume of 3 M Sodium Acetate to the aqueous phase and mix gently.

-

Add 2-2.5 volumes of ice-cold 100% ethanol.

-

Invert the tube several times until a white DNA precipitate is visible.

-

Incubate at -20°C for at least 1 hour, or overnight for maximum yield.

-

-

DNA Pelleting and Washing:

-

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry.

-

-

DNA Resuspension:

-

Resuspend the DNA pellet in an appropriate volume of TE Buffer or nuclease-free water.

-

Visualizing the Process

The following diagrams illustrate the key logical and experimental workflows in DNA isolation using chloroform.

Caption: Experimental workflow for DNA isolation using the phenol-chloroform method.

Caption: Phase separation after centrifugation in phenol-chloroform extraction.

Conclusion

References

- 1. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]

- 4. researchgate.net [researchgate.net]

- 5. journal.mdpip.com [journal.mdpip.com]

- 6. dna.uga.edu [dna.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. neb.com [neb.com]

- 9. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]

The Dual Role of Chloroform:Isoamyl Alcohol Solution in Nucleic Acid Purification: A Technical Guide

For Immediate Release

A deep dive into the chemical properties and applications of the chloroform (B151607):isoamyl alcohol solution, a critical reagent in molecular biology for the purification of DNA and RNA. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the foundational principles and practical applications of this solvent mixture.

The chloroform:isoamyl alcohol solution, typically prepared in a 24:1 ratio, is a cornerstone of the phenol-chloroform extraction method for separating nucleic acids from proteins and lipids. Its efficacy lies in the distinct chemical properties of its components, each playing a strategic role in achieving high-purity nucleic acid samples suitable for downstream applications such as PCR, sequencing, and cloning.

Core Chemical Properties and Functions

The synergistic action of chloroform and isoamyl alcohol is central to the successful isolation of nucleic acids. Chloroform, a dense, nonpolar solvent, is instrumental in the denaturation of proteins and the solubilization of lipids.[1] When mixed with a cell lysate and phenol, it helps to create a sharp interface between the organic phase and the aqueous phase containing the nucleic acids. The higher density of chloroform compared to water ensures a clean separation upon centrifugation, with the organic phase settling at the bottom.[1][2]

Isoamyl alcohol, a primary alcohol, is added in a much smaller volume. Its primary function is to act as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing steps of the extraction process.[1][2][3][4] This reduction in foaming is crucial for a clean separation of the aqueous and organic phases and for minimizing the loss of the aqueous phase, which contains the target nucleic acids.[5] Some evidence also suggests that isoamyl alcohol can help to inhibit RNase activity, further protecting the integrity of RNA during extraction.[6][7][8]

Quantitative Data Summary

The physical and chemical properties of the individual components and their mixture are critical for understanding their behavior in an extraction protocol.

| Property | Chloroform (CHCl₃) | Isoamyl Alcohol (C₅H₁₂O) | Chloroform:Isoamyl Alcohol (24:1) Mixture | Phenol:Chloroform:Isoamyl Alcohol (25:24:1) Mixture |

| Density | ~1.48 g/cm³[9] | ~0.8247 g/cm³ (at 0°C)[7][10] | Not explicitly found, but denser than water. | ~1.28 g/mL (at 20°C)[11][12][13] |

| Boiling Point | 61.2 °C[9][14] | 131.6 °C[7][10] | Not explicitly found. | Not explicitly found. |

| Solubility in Water | Slightly soluble[1] | Slightly soluble (28 g/L)[7] | Immiscible. | Immiscible. |

| Primary Function | Protein denaturation, lipid solubilization, phase separation[1][15] | Anti-foaming agent, RNase inhibition[2][3][7] | Deproteinization and phase separation. | Deproteinization and nucleic acid isolation.[11] |

Experimental Protocols

The use of chloroform:isoamyl alcohol is a key step in the widely used phenol-chloroform DNA and RNA extraction protocols. Below are detailed methodologies for these essential laboratory procedures.

Protocol 1: Genomic DNA Extraction from Whole Blood

-

Sample Preparation: Collect 5 ml of whole blood in a tube containing an anticoagulant (e.g., EDTA).

-

Red Blood Cell Lysis: Add an equal volume of Solution I (e.g., a hypotonic buffer) and 120 µl of Nonidet P40. Mix gently by inversion and centrifuge at 2000 rpm for 20 minutes. Discard the supernatant.[16]

-

White Blood Cell Lysis: Resuspend the pellet in 800 µl of Solution II (a cell lysis buffer containing detergents like SDS).[16]

-

Protein Digestion: Add Proteinase K to a final concentration of 100-200 µg/ml and incubate at 55-65°C for 1-2 hours or overnight until the solution is clear.[17]

-

Phenol:Chloroform:Isoamyl Alcohol Extraction:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the lysate.[16][17]

-

Mix vigorously by vortexing or inverting the tube for 1-2 minutes to create an emulsion.[18][19]

-

Centrifuge at 12,000 rpm for 1-5 minutes at room temperature.[16][17]

-

Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface and the lower organic phase.[17]

-

-

Chloroform:Isoamyl Alcohol Extraction:

-

DNA Precipitation:

-

Add 1/10 volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695).[18]

-

Mix gently by inversion until a white DNA precipitate becomes visible.

-

Incubate at -20°C for at least one hour or overnight to enhance precipitation.[17]

-

-

DNA Pelleting and Washing:

-

Centrifuge at 12,000 rpm for 10-30 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the DNA pellet with 70% ethanol to remove excess salts.

-

Centrifuge again for 5-15 minutes at 4°C.

-

-

DNA Rehydration:

-

Decant the 70% ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.

-

Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.

-

Protocol 2: Total RNA Extraction from Tissues

Note: All solutions and equipment must be RNase-free.

-

Tissue Homogenization: Homogenize the tissue sample in a denaturing solution (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

Phase Separation:

-

Add 0.1 volume of 2M sodium acetate (pH 4.0), 1 volume of water-saturated phenol, and 0.2 volumes of chloroform:isoamyl alcohol (49:1).

-

Mix vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

-

RNA Isolation:

-

Carefully transfer the upper aqueous phase (which contains the RNA) to a new tube.

-

-

RNA Precipitation:

-

Add an equal volume of isopropanol (B130326) and mix.

-

Incubate at -20°C for at least one hour.

-

-

RNA Pelleting and Washing:

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 75% ethanol.

-

-

RNA Rehydration:

-

Briefly air-dry the pellet and resuspend in RNase-free water.

-

Visualizing the Process and Logic

To better illustrate the experimental workflow and the functional relationship of the components, the following diagrams have been generated using the DOT language.

Caption: Workflow for genomic DNA extraction.

Caption: Functional roles of components.

Safety Precautions

Chloroform is a hazardous chemical and a suspected carcinogen and teratogen.[1] Phenol is corrosive and can cause severe skin burns.[6] All handling of these chemicals should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[20][21][22][23][24] Users should consult the relevant Safety Data Sheets (SDS) before handling these materials.[21][22][24][25]

References

- 1. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Isoamyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Phenol:Chloroform:Isoamyl Alcohol, For DNA, Sigma-Aldrich [sigmaaldrich.com]

- 9. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. 苯酚-氯仿-异戊醇混合物 BioUltra, Molecular Biology, 25:24:1 | Sigma-Aldrich [sigmaaldrich.com]

- 12. Phenol/Chloroform/Isoamyl alcohol (25:24:1), stabilized, saturated with 100 mM Tris-EDTA to pH 8.0, for molecular 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 15. quora.com [quora.com]

- 16. geneticeducation.co.in [geneticeducation.co.in]

- 17. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. brd.nci.nih.gov [brd.nci.nih.gov]

- 19. pacb.com [pacb.com]

- 20. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 21. itwreagents.com [itwreagents.com]

- 22. carlroth.com [carlroth.com]

- 23. interchim.fr [interchim.fr]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. fishersci.com [fishersci.com]

safety precautions for handling chloroform isoamyl alcohol

An In-depth Technical Guide to Safety Precautions for Handling Chloroform (B151607):Isoamyl Alcohol

Introduction

The mixture of chloroform and isoamyl alcohol, typically in a 24:1 ratio, is a common reagent in molecular biology laboratories, primarily used for the purification of nucleic acids through phase separation. While indispensable for many protocols, this solution presents significant health and safety risks due to the inherent toxicity of its components. Chloroform is a suspected human carcinogen and potent organ toxicant, while isoamyl alcohol is a flammable irritant.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the necessary safety precautions for handling this chemical mixture. Adherence to these protocols is critical to minimize exposure, prevent accidents, and ensure a safe laboratory environment.

Hazard Identification and Toxicology

The chloroform:isoamyl alcohol mixture is classified as a hazardous substance. It is harmful if swallowed, toxic if inhaled, causes severe skin and eye irritation, and is suspected of causing cancer and reproductive harm.[1][2][3][4] Prolonged or repeated exposure can lead to significant damage to the liver and kidneys.[1][2]

GHS Hazard Pictograms:

| Health Hazard | Skull and Crossbones | Corrosion | Exclamation Mark |

|

|

|

|

|

Primary Components:

-

Chloroform (Trichloromethane): The primary component and main source of toxicity.

-

Acute Effects: Inhalation can cause central nervous system depression, leading to dizziness, headache, drowsiness, and confusion.[5][6][7][8] High concentrations can induce anesthesia and cardiac arrhythmias, which may be fatal.[6][9][10] It is a skin and eye irritant.[6][8]

-

Chronic Effects: Long-term exposure is associated with liver damage (hepatitis, jaundice) and kidney damage.[5][9] The U.S. EPA has classified chloroform as a Group B2, probable human carcinogen.[5] It is also suspected of being a reproductive toxin.[6] Chloroform has poor odor warning properties, meaning its hazardous concentration is below the level at which it can be smelled.[8]

-

-

Isoamyl Alcohol (3-methyl-1-butanol): Used in the mixture to reduce foaming and aid in phase separation.

Exposure Limits and Physical Properties

To prevent overexposure, regulatory bodies have established occupational exposure limits (OELs) for the individual components.

Table 1: Occupational Exposure Limits

| Component | Agency | Limit Type | Value |

| Chloroform | OSHA | PEL (Ceiling) | 50 ppm[6][8][14] |

| NIOSH | REL (STEL, 60-min) | 2 ppm[6][14][15] | |

| ACGIH | TLV (TWA, 8-hr) | 10 ppm[6][8][14] | |

| Isoamyl Alcohol | OSHA | PEL (TWA, 8-hr) | 100 ppm[11][16] |

| NIOSH | REL (TWA, 10-hr) | 100 ppm[11][16] | |

| NIOSH | REL (STEL, 15-min) | 125 ppm[11][16] | |

| ACGIH | TLV (TWA, 8-hr) | 100 ppm[11][16] | |

| ACGIH | TLV (STEL) | 125 ppm[11][16] |

(PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit)

Table 2: Physical and Chemical Properties

| Property | Chloroform | Isoamyl Alcohol |

| CAS Number | 67-66-3 | 123-51-3 |

| Appearance | Colorless liquid | Colorless liquid[11][12] |

| Odor | Pleasant, sweet odor[6] | Disagreeable odor[12][13] |

| Boiling Point | 61.2 °C (142.2 °F)[15] | 132 °C (270 °F) |

| Vapor Pressure | 160 mmHg @ 20°C[15] | 2 mmHg @ 25°C[17] |

| Flammability | Non-combustible[15] | Flammable Liquid[18] |

| Flash Point | Not Applicable | 43 °C (109 °F)[19] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All work involving the handling or transfer of chloroform:isoamyl alcohol must be performed inside a properly functioning and certified chemical fume hood.[8][20][21]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[22]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[14][23][24][25]

Personal Protective Equipment (PPE):

-

Hand Protection: Chloroform readily penetrates standard nitrile gloves (breakthrough time can be less than 3 minutes).[8][26] Double-gloving with nitrile gloves is the minimum requirement for incidental contact. For spills or prolonged handling, highly resistant gloves such as Viton™ or Silver Shield® are required.[8] Always inspect gloves for damage before use and change them immediately if contamination occurs.[3][27]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[26] When there is a significant risk of splashing, a full-face shield should be worn over the goggles.[8][24]

-

Protective Clothing: A long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant shoes are required.[21][26] For tasks with a high splash potential, a chemically resistant apron is also recommended.[8]

-

Respiratory Protection: Not typically necessary when work is conducted within a certified fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][14]

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Procedures

Handling:

-

Work in a designated area within a chemical fume hood.[23]

-

Use the smallest quantity of the chemical necessary for the experiment.[8]

-

Keep containers tightly closed when not in use to minimize vapor release.[8][14]

-

Avoid actions that can generate aerosols, such as vigorous shaking outside of a sealed container.[28]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[1][2]

-

Wash hands thoroughly after handling the mixture, even if gloves were worn.[1][27]

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][22][29]

-

Use tightly sealed, properly labeled containers made of compatible materials (e.g., amber glass bottles).[30]

-

Store away from incompatible materials, which include strong oxidizers, strong caustics (alkalis), and chemically active metals like sodium, potassium, or magnesium.[8][15]

-

Store in secondary containment to control potential leaks or spills.

Emergency Procedures

Immediate and appropriate action is crucial in any emergency involving chloroform:isoamyl alcohol.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6][23] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][20][23] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[3][20] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. Rinse the mouth with water.[3][27] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Emergency response workflow for a chemical spill.

Waste Disposal

Chemical waste containing chloroform:isoamyl alcohol must be treated as hazardous waste.

-

Classification: This mixture is typically classified as a halogenated solvent waste.[8][31] In the US, it falls under EPA waste code U044 for chloroform.[32]

-

Collection: Collect all waste, including contaminated materials (gloves, absorbent pads, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[25] The container must be compatible with the chemical mixture.

-

Segregation: Do not mix chloroform waste with other chemical waste streams, as this can cause dangerous reactions.[31]

-

Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[31] Never dispose of this mixture down the drain or in regular trash.[31][33]

Sample Experimental Protocol: Nucleic Acid Extraction

This protocol outlines the general steps for a phenol-chloroform-isoamyl alcohol extraction, a common procedure where this mixture is used. This procedure must be performed with the utmost attention to the safety measures detailed above.

Note: This procedure almost invariably uses phenol (B47542) along with chloroform and isoamyl alcohol (PCI). Phenol carries its own severe hazards, including rapid skin absorption and severe chemical burns, necessitating even more stringent precautions.[25]

Protocol Steps:

-

Preparation (in Chemical Fume Hood): Prepare all necessary tubes and reagents inside the chemical fume hood. Don all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.

-

Lysis: Begin with an aqueous sample containing the cells or tissue from which nucleic acids are to be extracted (e.g., cell lysate).

-

Organic Extraction (in Chemical Fume Hood): To the aqueous sample, add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Mixing: Securely cap the tube and mix thoroughly by vortexing for 15-30 seconds to create an emulsion. This step must be done carefully to avoid tube failure and aerosol generation.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 5-15 minutes at 4°C. The centrifugation will separate the mixture into three phases: a lower organic phase (containing proteins and lipids), a middle interphase (containing denatured protein), and an upper aqueous phase (containing the nucleic acids).

-

Aqueous Phase Transfer (in Chemical Fume Hood): Carefully open the tube inside the fume hood. Without disturbing the interphase, use a pipette to transfer the upper aqueous phase to a new, clean tube. This is a critical step where exposure risk is high.

-

Second Extraction (Optional but Recommended): To remove residual phenol, add an equal volume of Chloroform:Isoamyl alcohol (24:1) to the collected aqueous phase. Repeat the mixing and centrifugation steps.

-

Final Aqueous Phase Transfer (in Chemical Fume Hood): Transfer the final aqueous phase to a new tube.

-

Waste Management: Immediately dispose of all tips, tubes, and waste solutions containing the organic mixture into the designated halogenated hazardous waste container located within the fume hood.

-

Downstream Processing: The nucleic acids in the aqueous phase can now be precipitated (e.g., with isopropanol (B130326) or ethanol), washed, and resuspended in a suitable buffer.

Caption: Experimental workflow for nucleic acid extraction highlighting safety checkpoints.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. himediadownloads.com [himediadownloads.com]

- 5. epa.gov [epa.gov]

- 6. nj.gov [nj.gov]

- 7. Chloroform | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. safety.duke.edu [safety.duke.edu]

- 9. Chloroform Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chloroform - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (primary) [cdc.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (secondary) [cdc.gov]

- 14. hawaii.edu [hawaii.edu]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]

- 16. Isoamyl alcohol - IDLH | NIOSH | CDC [cdc.gov]

- 17. vigon.com [vigon.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. restoredcdc.org [restoredcdc.org]

- 20. interchim.fr [interchim.fr]

- 21. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 22. serva.de [serva.de]

- 23. lsuhsc.edu [lsuhsc.edu]

- 24. fishersci.com [fishersci.com]

- 25. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 26. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. severnbiotech.com [severnbiotech.com]

- 29. itwreagents.com [itwreagents.com]

- 30. researchgate.net [researchgate.net]

- 31. laballey.com [laballey.com]

- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 33. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Protein Denaturation by Phenol-Chloroform

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms underlying protein denaturation and extraction using the phenol-chloroform method, a cornerstone technique in molecular biology. It is intended to equip researchers with a deep understanding of the principles at play, detailed experimental protocols, and a clear visualization of the critical processes involved.

The Core Mechanism: A Multi-faceted Approach to Protein Removal

Phenol-chloroform extraction is a liquid-liquid extraction technique designed to separate nucleic acids from proteins and lipids.[1] The denaturation and subsequent removal of proteins are not the result of a single interaction but rather a concerted effort of both phenol (B47542) and chloroform (B151607), leveraging their distinct chemical properties to disrupt protein structure and facilitate phase separation.

The Role of Phenol: Driving Denaturation and Solubilization

Phenol is the primary denaturing agent in this process. Its efficacy stems from its ability to disrupt the intricate network of non-covalent interactions that maintain a protein's native three-dimensional structure.[2]

-

Disruption of Hydrophobic Interactions: In an aqueous environment, globular proteins typically fold to bury their hydrophobic amino acid residues within the core, away from the polar water molecules. Phenol, being a less polar solvent than water, disrupts this hydrophobic effect.[3] It creates a more favorable environment for the nonpolar side chains, prompting the protein to unfold and expose these hydrophobic residues.[3]

-

Formation of Hydrogen Bonds: The hydroxyl group of phenol can form new hydrogen bonds with the amino acid residues of the protein, further disrupting the native hydrogen bond network that stabilizes secondary structures like alpha-helices and beta-sheets.[2]

-

Solubilization of Denatured Proteins: As the protein unfolds, it exposes both its hydrophobic and hydrophilic residues. Phenol can accommodate both, effectively solubilizing the denatured protein and partitioning it into the organic phase.[4]

The Role of Chloroform: Enhancing Phase Separation and Lipid Removal

Chloroform plays a crucial, synergistic role in the extraction process:

-

Increased Density of the Organic Phase: Phenol has a density only slightly higher than water. The addition of chloroform, which is significantly denser than water, increases the overall density of the organic phase. This ensures a sharp and stable interface between the aqueous and organic layers upon centrifugation, preventing phase inversion where the aqueous layer could end up below the organic layer.[4]

-

Enhanced Protein Denaturation: Chloroform itself is a protein denaturant and works in concert with phenol to more effectively unfold and precipitate proteins at the interface.[5][6]

-

Lipid Solubilization: Chloroform is an excellent solvent for lipids, effectively removing them from the aqueous phase and partitioning them into the organic phase.[7]

-

Reduced Aqueous Phase Retention: Phenol can retain a significant amount of water, which could lead to the loss of nucleic acids. Chloroform's miscibility with phenol helps to pull the phenol away from the aqueous phase, sharpening the separation and improving the recovery of nucleic acids.[8]

The Fate of Denatured Proteins: Partitioning and Interfacial Precipitation

Upon mixing the aqueous sample with the phenol-chloroform mixture and subsequent centrifugation, three distinct phases are formed:

-

The Upper Aqueous Phase: This phase is less dense and contains the polar nucleic acids (DNA and RNA), salts, and sugars.[1]

-

The Lower Organic Phase: This denser phase contains the phenol, chloroform, lipids, and solubilized denatured proteins.[1]

-

The Interphase: A cloudy, often white, layer between the aqueous and organic phases is where a significant portion of the denatured and precipitated proteins accumulate.[1]

The efficiency of protein removal is remarkably high, with typically less than 1% of the total protein remaining in the aqueous phase after a single extraction.[4]

Quantitative Data on Protein Removal

| Protein Analyzed | Method | Observation | Reference |

| Vicilin (Maize Embryo) | Chloroform-Assisted Phenol Extraction (CAPE) vs. Standard Phenol Extraction | 2D-gel electrophoresis showed a significant reduction in the intensity and number of vicilin spots in the CAPE-treated sample compared to the control. | [5][6] |

| Total Maize Embryo Proteins | Chloroform-Assisted Phenol Extraction (CAPE) | SDS-PAGE analysis of proteins from the upper aqueous phase, the interphase, and the lower organic phase showed that the majority of vicilin aggregated at the interphase. | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for protein denaturation and removal from a biological sample for the purpose of nucleic acid purification.

Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction

This protocol is a widely used method for the purification of DNA.

Materials:

-

Cell or tissue sample

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, v/v/v), buffered to pH 8.0

-

Chloroform:Isoamyl Alcohol (24:1, v/v)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Sample Lysis:

-

Resuspend cell pellet or homogenized tissue in an appropriate volume of Lysis Buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL.

-

Incubate at 55°C for 1-3 hours, or until the solution is clear.

-

-

Phenol-Chloroform Extraction:

-

Cool the lysate to room temperature.

-

Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Vortex vigorously for 15-30 seconds to create an emulsion.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]

-

-

Aqueous Phase Collection:

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and the lower organic phase.

-

-

Chloroform Extraction (Optional but Recommended):

-

Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase.

-

Vortex for 15 seconds.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Transfer the upper aqueous phase to a new tube.

-

-

DNA Precipitation:

-

Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, and mix.

-

Add 2-2.5 volumes of ice-cold 100% ethanol and mix gently by inverting the tube until a precipitate is visible.

-

Incubate at -20°C for at least 1 hour or overnight.

-

-

Pelleting and Washing:

-

Centrifuge at 12,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and air-dry the pellet for 5-10 minutes.

-

-

Resuspension:

-

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

-

Chloroform-Assisted Phenol Extraction (CAPE) for Proteomics

This protocol is optimized for the depletion of abundant proteins for downstream proteomic analysis.[6]

Materials:

-

Plant embryo tissue

-

Extraction Buffer (0.25 M Tris-HCl pH 7.5, 1% SDS, 14 mM DTT, protease inhibitors)

-

Chloroform

-

Buffered Phenol (pH 8.0)

-

Methanol (B129727) with 0.1 M Ammonium (B1175870) Acetate

Procedure:

-

Protein Extraction:

-

Homogenize 0.1 g of embryo tissue in 1.0 mL of cold Extraction Buffer.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Chloroform Denaturation:

-

To 600 µL of the embryo extract, add 600 µL of chloroform (1:1 ratio).

-

Shake vigorously for 10 minutes at room temperature.

-

-

Phenol Extraction:

-

Add 600 µL of buffered phenol (pH 8.0) to the chloroform-treated emulsion.

-

Shake thoroughly for 10 minutes at room temperature.

-

Centrifuge to separate the phases.

-

-

Protein Precipitation:

-

Transfer the lower organic phase to a new tube.

-

Add 5 volumes of methanol containing 0.1 M ammonium acetate.

-

Incubate at -20°C for at least 1 hour.

-

Pellet the proteins by centrifugation.

-

Visualizing the Mechanisms and Workflows